1'-acetyl-7'-chloro-2'-phenyl-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione
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Overview
Description
1’-Acetyl-7’-chloro-1’,2’-dihydro-2’-phenylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of fused rings, which includes an indene and a pyrroloquinoline moiety. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
The synthesis of 1’-Acetyl-7’-chloro-1’,2’-dihydro-2’-phenylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indene and pyrroloquinoline precursors, which are then fused together under specific conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the spirocyclic structure .
Industrial production methods for such complex compounds are less common due to the intricate and often low-yielding nature of the synthesis. advancements in synthetic organic chemistry may lead to more efficient production techniques in the future.
Chemical Reactions Analysis
1’-Acetyl-7’-chloro-1’,2’-dihydro-2’-phenylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activities could lead to the development of new therapeutic agents.
Industry: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1’-Acetyl-7’-chloro-1’,2’-dihydro-2’-phenylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione is not fully understood. its structure suggests that it may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other spirocyclic structures and indole derivatives. For example:
Spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]: Similar in structure but may lack the acetyl and chloro substituents.
Properties
CAS No. |
1217662-39-9 |
---|---|
Molecular Formula |
C28H20ClNO3 |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
1-acetyl-7-chloro-2-phenylspiro[2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C28H20ClNO3/c1-16(31)25-24(17-7-3-2-4-8-17)28(26(32)20-9-5-6-10-21(20)27(28)33)23-14-11-18-15-19(29)12-13-22(18)30(23)25/h2-15,23-25H,1H3 |
InChI Key |
RCBSKFGSQDRGLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(C2(C3N1C4=C(C=C3)C=C(C=C4)Cl)C(=O)C5=CC=CC=C5C2=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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